4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride 4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 92039-52-6
VCID: VC2864967
InChI: InChI=1S/C13H17N.ClH/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13;/h3-7,14H,2,8-10H2,1H3;1H
SMILES: CCC1=CC=C(C=C1)C2=CCNCC2.Cl
Molecular Formula: C13H18ClN
Molecular Weight: 223.74 g/mol

4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

CAS No.: 92039-52-6

Cat. No.: VC2864967

Molecular Formula: C13H18ClN

Molecular Weight: 223.74 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride - 92039-52-6

Specification

CAS No. 92039-52-6
Molecular Formula C13H18ClN
Molecular Weight 223.74 g/mol
IUPAC Name 4-(4-ethylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Standard InChI InChI=1S/C13H17N.ClH/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13;/h3-7,14H,2,8-10H2,1H3;1H
Standard InChI Key XAYLFZHGXGAHPC-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=CCNCC2.Cl
Canonical SMILES CCC1=CC=C(C=C1)C2=CCNCC2.Cl

Introduction

Chemical Identity and Structural Characteristics

4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a hydrochloride salt of 4-(4-ethylphenyl)-1,2,3,6-tetrahydropyridine. The compound is characterized by a tetrahydropyridine core with a 4-ethylphenyl substituent at the 4-position. This structural arrangement contributes to its unique chemical and potentially biological properties that distinguish it from other tetrahydropyridine derivatives.

Chemical Identifiers

The compound is precisely identified through several standardized chemical identifiers. It has been assigned the Chemical Abstracts Service (CAS) number 92039-52-6, which serves as its unique identifier in chemical databases and literature . The European Community (EC) Number associated with this compound is 969-459-0, providing an additional regulatory identifier within the European chemical frameworks . These identifiers are essential for accurate tracking and referencing in scientific research and regulatory contexts.

Molecular Structure

The molecular structure features a six-membered tetrahydropyridine ring with a 4-ethylphenyl group attached at the 4-position. The nitrogen atom in the tetrahydropyridine ring forms a salt with hydrochloride, resulting in the complete molecular entity. The free base form of the compound has a molecular formula of C₁₃H₁₇N, while the hydrochloride salt has a molecular formula of C₁₃H₁₈ClN . This structural arrangement creates a compound with potential applications in various research fields, particularly in neuropharmacology.

Physicochemical Properties

The physicochemical properties of 4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride provide insight into its behavior in various experimental conditions and its potential applications in research settings.

Molecular Representations

The compound can be represented through various chemical notation systems that capture its structural details. The SMILES notation for the free base is CCC1=CC=C(C=C1)C2=CCNCC2, which encodes the two-dimensional structure in a linear format . The InChI representation, InChI=1S/C13H17N/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13/h3-7,14H,2,8-10H2,1H3, provides a more comprehensive structural description that accounts for hydrogen positioning and stereochemistry . The InChIKey, ZQNRDVQYZGESMB-UHFFFAOYSA-N, serves as a condensed, fixed-length identifier derived from the InChI . These representations are crucial for computational chemistry, database searching, and structure-based analyses.

Analytical Data

The compound exhibits specific spectroscopic and analytical properties that aid in its identification and characterization. The following table presents the predicted collision cross-section data for various adducts of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]⁺188.14338144.1
[M+Na]⁺210.12532158.1
[M+NH₄]⁺205.16992153.7
[M+K]⁺226.09926149.6
[M-H]⁻186.12882148.6
[M+Na-2H]⁻208.11077153.1
[M]⁺187.13555147.4
[M]⁻187.13665147.4

Structural Analogs and Related Compounds

Understanding the relationship between 4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride and similar compounds provides context for its potential applications and properties.

Comparison with Related Tetrahydropyridine Derivatives

Several related compounds share structural similarities with 4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (C₁₂H₁₅N·ClH) is a well-known neurotoxic compound used in research related to Parkinson's disease models . This compound differs from 4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride in having a methyl group at the nitrogen position and lacking the ethyl substituent on the phenyl ring.

Another related compound is 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride (CAS: 43064-12-6), which has a similar structure but lacks the ethyl substituent on the phenyl ring . These structural differences affect the physicochemical properties, biological activities, and research applications of these compounds.

Analytical Considerations and Research Context

For researchers working with 4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, several analytical and practical considerations are important.

Analytical Methods

Mass spectrometry represents an important analytical technique for the characterization and identification of 4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride. The predicted collision cross-section data provided in the search results offer reference values for mass spectrometry-based analyses . Additional analytical methods likely include nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and high-performance liquid chromatography, though specific parameters for these techniques were not detailed in the search results.

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